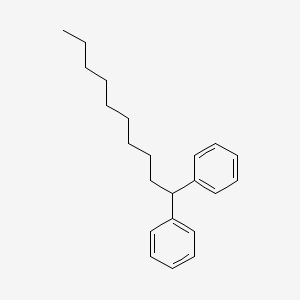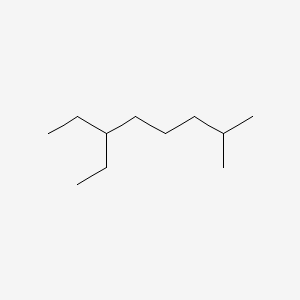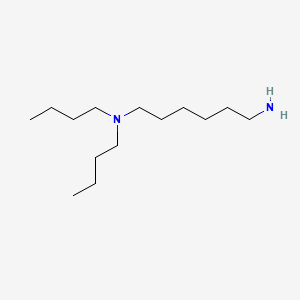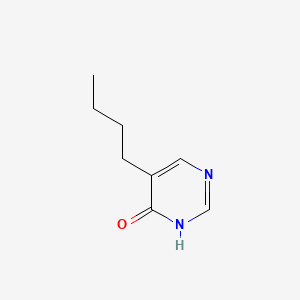
Cobalt glycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt glycolate is a coordination compound formed by the reaction of cobalt ions with glycolic acid It is part of the broader class of metal glycolates, which are known for their unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt glycolate can be synthesized through several methods, including:
Direct Reaction: Cobalt salts such as cobalt acetate, cobalt chloride, or cobalt nitrate are reacted with glycolic acid in an aqueous solution.
Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides in the presence of glycolic acid.
Industrial Production Methods
Industrial production of this compound often employs the sol-gel method due to its scalability and ability to produce high-purity materials. The process involves the use of cobalt alkoxides and glycolic acid, followed by controlled heating to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Cobalt glycolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cobalt oxide, which is useful in catalysis and materials science.
Thermal Decomposition: Upon heating, this compound decomposes to form cobalt oxide and other by-products.
Coordination Reactions:
Common Reagents and Conditions
Thermal Decomposition: Conducted under controlled heating conditions, often in an inert atmosphere such as helium.
Major Products Formed
Scientific Research Applications
Cobalt glycolate has a wide range of applications in scientific research, including:
Materials Science: Employed in the synthesis of nanostructured materials with unique optical and electronic properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Environmental Science: Utilized in the development of sensors for detecting environmental pollutants.
Mechanism of Action
The mechanism of action of cobalt glycolate involves its ability to coordinate with other molecules and ions, altering their chemical reactivity and properties. In catalysis, this compound acts as a precursor to cobalt oxide, which serves as an active site for various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as the oxidation of organic compounds or the reduction of pollutants .
Comparison with Similar Compounds
Cobalt glycolate can be compared with other metal glycolates, such as:
Manganese Glycolate: Similar in structure but exhibits different catalytic properties due to the presence of manganese ions.
Nickel Glycolate: Used in similar applications but has distinct electronic and magnetic properties.
Zinc Glycolate: Often used as a precursor for zinc oxide, which has applications in photocatalysis and electronics.
Uniqueness
This compound is unique due to its ability to form stable coordination complexes and its versatility in various applications, from catalysis to biomedical research. Its thermal stability and ability to form nanostructured materials further enhance its potential in scientific research .
Properties
CAS No. |
26656-81-5 |
|---|---|
Molecular Formula |
C4H6CoO6 |
Molecular Weight |
209.02 g/mol |
IUPAC Name |
cobalt(2+);2-hydroxyacetate |
InChI |
InChI=1S/2C2H4O3.Co/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2 |
InChI Key |
UGTGQPFWMZNLBE-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


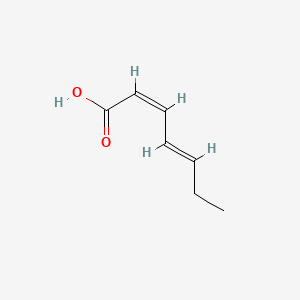
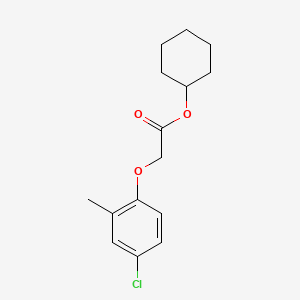

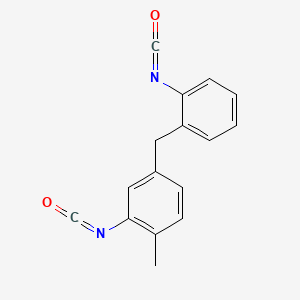
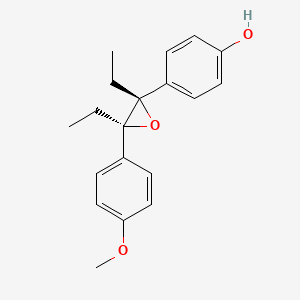

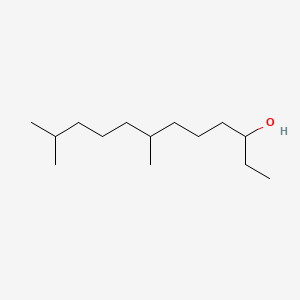
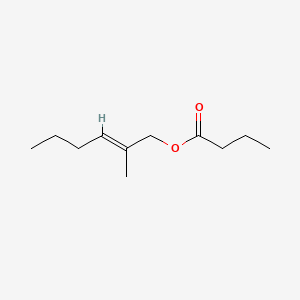
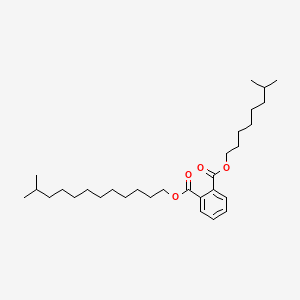
![N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide](/img/structure/B12658664.png)
